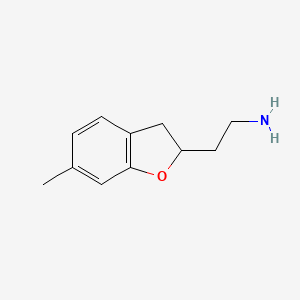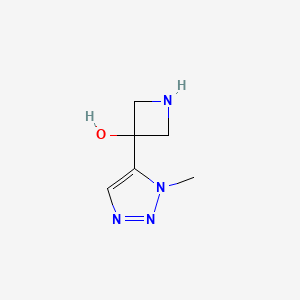![molecular formula C12H24N2O B13159859 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide](/img/structure/B13159859.png)
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide typically involves the reaction of 2,3-dimethylbutanoyl chloride with 2-(pyrrolidin-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The purification process might involve techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylbutanamide: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
N-[2-(Pyrrolidin-3-YL)ethyl]butanamide: Similar structure but without the dimethyl substitution, affecting its reactivity and interactions.
2,3-Dimethyl-N-[2-(pyrrolidin-2-YL)ethyl]butanamide: Positional isomer with the pyrrolidine ring attached at a different position, leading to variations in its properties.
Uniqueness
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide is unique due to the presence of both the dimethyl substitution and the pyrrolidine ring. This combination imparts specific steric and electronic properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2,3-dimethyl-N-(2-pyrrolidin-3-ylethyl)butanamide |
InChI |
InChI=1S/C12H24N2O/c1-9(2)10(3)12(15)14-7-5-11-4-6-13-8-11/h9-11,13H,4-8H2,1-3H3,(H,14,15) |
Clave InChI |
SAKDXORSSGZVAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(=O)NCCC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)



![N-[(3,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B13159801.png)

![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)


![4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)
amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)

